Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Description

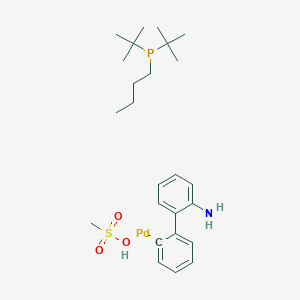

This palladium complex comprises a Butyl(ditert-butyl)phosphane ligand, methanesulfonic acid (as a counterion or acid catalyst), palladium metal, and 2-phenylaniline, which forms part of a palladacycle structure. Such complexes are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to their stability and catalytic efficiency .

- Butyl(ditert-butyl)phosphane: A bulky, electron-rich phosphine ligand that stabilizes the palladium center, enhances oxidative addition rates, and reduces catalyst aggregation .

- Methanesulfonic acid: Acts as a Brønsted acid to activate substrates or stabilize intermediates. Its moderate acidity (pKa ≈ -1.9 in water) avoids excessive protonation that could deactivate palladium .

- 2-Phenylaniline: Forms a rigid palladacycle structure, enabling preorganization of the catalytic site and improving reaction selectivity .

Properties

Molecular Formula |

C25H41NO3PPdS- |

|---|---|

Molecular Weight |

573.1 g/mol |

IUPAC Name |

butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-13(11(2,3)4)12(5,6)7;1-5(2,3)4;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H3,(H,2,3,4);/q-1;;; |

InChI Key |

QXWMBXDXFALGIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.

Reduction: It can also be reduced, often using hydrogen or other reducing agents.

Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of palladium, while substitution reactions may result in different ligand configurations .

Scientific Research Applications

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound with a molecular formula of C43H60NO3PPdS and a molecular weight of approximately 808.41 g/mol. It features a phosphane component coordinated with palladium and functionalized with methanesulfonic acid. The compound acts as a catalyst in various organic reactions, especially in coupling reactions that involve amines and aryl halides, because of its unique structure.

Primary Applications

This compound applications include:

- Developing new materials in material science

- Catalysis in organic synthesis

The uniqueness of butyl(ditert-butyl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline is in its combination of a phosphine ligand, a palladium center, and methanesulfonic acid, giving it enhanced catalytic properties compared to other compounds. This allows efficient catalysis under mild conditions, making it valuable in synthetic organic chemistry.

Other studies also highlight the use of palladium in different catalytic reactions :

- Palladium-Catalyzed Suzuki Coupling Reaction: Palladium catalysts are effective for the Suzuki coupling reaction of aryl halides with arylboronic acids, which is a tool for synthesizing biaryl compounds .

- Palladium Catalysis in Water: Palladium complexes can be used as effective catalysts for reactions in water, such as the Heck reaction .

- Palladium-Catalyzed C–P Bond-Forming Reactions: Palladium can catalyze C–P bond-forming reaction of aryl nonaflates. The protocol was optimized for the synthesis of aryls .

Mechanism of Action

The mechanism of action of Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with molecular targets and pathways. The palladium center plays a crucial role in catalysis, facilitating various chemical transformations. The phosphane ligand and methanesulfonic acid group contribute to the stability and reactivity of the compound .

Comparison with Similar Compounds

Ligand Variations and Catalytic Performance

The ligand architecture critically influences catalytic activity. Below is a comparison with structurally related complexes:

Key Observations :

- Steric Effects : Bulky ligands (e.g., Butyl(ditert-butyl)phosphane, DTBPF) prevent undesired side reactions but may reduce accessibility for large substrates .

- Electronic Effects : Electron-rich ligands (e.g., DTBPF) accelerate oxidative addition, while electron-deficient ligands (e.g., SPhos) improve reactivity with aryl chlorides .

Acid Component Comparison

Methanesulfonic acid (MSA) is compared with other acids in palladium catalysis:

Key Observations :

Palladacycle Structural Variations

The 2-phenylaniline-derived palladacycle is compared with other amine-based systems:

Biological Activity

The compound “Butyl(ditert-butyl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline” is a complex organophosphorus compound that combines a phosphane ligand with palladium, a transition metal known for its catalytic properties. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The molecular formula for this compound can be represented as for the phosphane part, and it incorporates methanesulfonic acid and palladium ions. The unique structure enhances its reactivity and stability, making it suitable for various biological applications.

Biological Activity Overview

Recent studies have highlighted the biological activity of palladium complexes, particularly their anticancer properties. The biological activity of the compound can be categorized into two main areas: anticancer activity and antimicrobial properties .

Anticancer Activity

Palladium complexes have shown significant cytotoxic effects against various cancer cell lines. For instance, a study on palladium(II) complexes revealed strong cytotoxicity against breast cancer cells (MCF-7), outperforming traditional chemotherapeutics like cisplatin in selectivity and efficacy .

Key Findings:

- Selectivity: The complex demonstrated higher selectivity towards MCF-7 cells compared to other cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

- Mechanism of Action: The binding interactions with DNA were confirmed through molecular docking studies, suggesting that these complexes preferentially bind to AT-rich sites in the major groove of DNA, leading to apoptosis in cancer cells .

- IC50 Values: The IC50 values for the palladium complex against MCF-7 were significantly lower than those for cisplatin, indicating higher potency (Table 1).

Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties. Studies indicate that certain palladium(II) complexes exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Key Findings:

- Mechanism: The antimicrobial action is believed to involve disruption of cellular functions leading to cell death through apoptosis or necrosis.

- Comparative Efficacy: In vitro assays showed that some palladium complexes were more effective than traditional antibiotics, demonstrating their potential as alternative therapeutic agents .

Case Studies

- Cytotoxicity Studies on Cancer Cell Lines:

- Antimicrobial Testing:

Q & A

Q. Key Structural Features

- Molecular Formula : C₃₀H₄₃NO₃PPdS (approximate).

- Ligand Roles :

- Phosphine: Electron donation and steric protection.

- Methanesulfonate: Labile counterion for reactivity.

- 2-Phenylaniline: Structural backbone for palladacycle formation.

Basic: What synthetic methodologies are used to prepare this complex?

The synthesis involves three primary steps:

Ligand Preparation : The butyl(ditert-butyl)phosphane ligand is synthesized via nucleophilic substitution between di-tert-butylphosphine and a bromobutane derivative under inert conditions.

Palladation : Reaction of Pd(OAc)₂ with 2-phenylaniline forms a palladacycle intermediate.

Ligand Exchange : The palladacycle is treated with the phosphine ligand and methanesulfonic acid to yield the final complex.

Purification typically employs column chromatography or recrystallization from dichloromethane/hexane mixtures .

Advanced: How do steric/electronic properties of the phosphine ligand affect catalytic performance?

The ditert-butyl groups on the phosphine ligand create a steric environment that:

- Accelerates Oxidative Addition : Bulky ligands favor electron-rich Pd centers, enhancing reactivity with aryl halides.

- Suppress β-Hydride Elimination : Steric hindrance stabilizes intermediates in cross-coupling reactions.

Electron-donating tert-butyl groups increase Pd’s electron density, improving turnover in Suzuki-Miyaura couplings. Comparative studies with less bulky ligands (e.g., PPh₃) show lower yields due to unstable intermediates .

Advanced: What analytical techniques validate the complex’s purity and structure?

- NMR Spectroscopy : ³¹P NMR confirms phosphine coordination (δ ~20–30 ppm). ¹H/¹³C NMR identifies aryl and alkyl groups.

- X-ray Crystallography : Resolves Pd-P bond lengths (~2.3 Å) and confirms geometry.

- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M – OMs]⁺).

- HPLC : Reverse-phase chromatography with phosphate buffer/methanol mobile phases assesses purity (e.g., >98%) .

Basic: What storage conditions ensure stability?

Store under inert gas (N₂/Ar) at –20°C in anhydrous dichloromethane or THF. Avoid prolonged exposure to moisture or oxygen, which degrades the phosphine ligand and oxidizes Pd(0) byproducts .

Advanced: How to optimize reaction conditions for cross-coupling?

- Solvent : Use toluene or dioxane for high-temperature reactions (>100°C).

- Base : Cs₂CO₃ or K₃PO₄ improves transmetallation in Suzuki couplings.

- Catalyst Loading : 0.5–2 mol% achieves >90% yield in aryl-aryl couplings.

- Additives : LiCl (1 equiv) accelerates oxidative addition of aryl chlorides .

Basic: What role does methanesulfonic acid play?

The mesylate anion (CH₃SO₃⁻) weakly coordinates to Pd, enabling facile displacement by substrates (e.g., aryl halides) during catalysis. It also stabilizes the Pd(II) oxidation state, preventing premature reduction to inactive Pd(0) .

Advanced: Can computational methods predict catalytic efficiency?

Density Functional Theory (DFT) studies model:

- Transition States : Energy barriers for oxidative addition/reductive elimination.

- Ligand Effects : Comparative analysis of tert-butyl vs. neopentyl phosphines.

Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns with computational predictions for turnover frequencies .

Table 1: Comparative Ligand Effects in Pd Catalysis

| Ligand Type | Steric Bulk | Electronic Effect | Reaction Yield* |

|---|---|---|---|

| Butyl(ditert-butyl)phosphane | High | Strongly donating | 92% (Suzuki) |

| Tricyclohexylphosphane | Moderate | Moderate donating | 78% |

| Triphenylphosphane | Low | Weak donating | 65% |

| *Conditions: 1 mol% catalyst, Cs₂CO₃, toluene, 110°C . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.